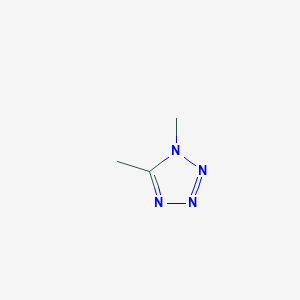
1,5-Dimethyltetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyltetrazole is a useful research compound. Its molecular formula is C3H6N4 and its molecular weight is 98.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
Energetic Coordination Compounds (ECCs)
1,5-Dimethyltetrazole has gained attention as a ligand in the formation of energetic coordination compounds. It is characterized by its endothermic properties and insensitivity, making it suitable for use in energetic materials. Recent studies have demonstrated that DMT can be combined with various metal cations (e.g., Mn, Fe, Co, Ni, Cu, Zn) to form new ECCs with tailored physicochemical properties. These compounds are adaptable for specific applications such as propellants and explosives .
Synthesis of DMT
DMT can be synthesized through two primary methods:
- Reaction of acetone with azido(trimethyl)silane
- Reaction of acetoxime benzenesulfonate with sodium azide
These methods facilitate the production of DMT in a laboratory setting, enabling further research into its applications in coordination chemistry .
Medicinal Chemistry
Antibacterial Activity
Research has indicated that derivatives of 1,5-disubstituted tetrazoles, including DMT, exhibit antibacterial properties. A study synthesized various 1,5-disubstituted tetrazole derivatives and evaluated their antibacterial activity against several bacterial strains. The findings suggested that these compounds could serve as potential candidates for developing new antibacterial agents .
Cancer Research
Recent investigations into the synthesis of 1,5-disubstituted tetrazole-indole hybrids have shown promising results in the context of cancer treatment. These hybrids were evaluated against MCF-7 breast cancer cells, revealing moderate activity linked to specific substitutions on the tetrazole ring. The combination of DMT with indole moieties enhances the pharmacodynamic profile of these compounds, indicating their potential as therapeutic agents .
Summary of Case Studies
Analyse Chemischer Reaktionen
Alkylation and Arylation Reactions
1,5-Dimethyltetrazole undergoes selective alkylation/arylation at N-2 or N-4 positions, depending on reaction conditions.
Key Findings :
-
N-2 selectivity arises from steric hindrance of the 1,5-methyl groups, favoring attack at the less hindered N-2 position .
-
Alkyl diacyl peroxides enable primary alkylation without pre-functionalization .
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloadditions, though methyl groups reduce reactivity compared to unsubstituted tetrazoles.
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acrylonitrile | Microwave, ZnCl₂ catalyst, 100°C | Pyrazoline-tetrazole hybrid | 62% | |
| Benzyl azide | CuAAC, K₂CO₃, RT | Triazole-tetrazole conjugate | 58% |
Mechanistic Insight :
-
Methyl groups decrease electron density at C-5, slowing dipolarophile interactions .
-
Microwave irradiation compensates for steric effects by accelerating reaction kinetics .
Thermal Decomposition
This compound decomposes exothermically at elevated temperatures:
| Condition | Pathway | Byproducts | T₀ (°C) | Source |
|---|---|---|---|---|
| 160–200°C (neat) | Ring scission | Methylamine + N₂ + HCN | 175 | |
| 220°C (acidic) | Sequential demethylation + ring rupture | NH₃ + CO₂ + CH₄ | 195 |
Stability Data :
Acid/Base-Mediated Reactions
The compound displays ambident reactivity in acidic/basic media:
Critical Observations :
-
Protonation occurs preferentially at N-4 due to methyl group inductive effects (DFT-calculated ΔpKa = 1.3) .
Coordination Chemistry
This compound acts as a monodentate ligand via N-2:
| Metal Salt | Conditions | Complex Formed | Stability | Source |
|---|---|---|---|---|
| Cu(ClO₄)₂ | MeOH, RT | Cu(L)₄₂ | Air-stable, blue crystals | |
| AgNO₃ | H₂O/EtOH, 50°C | [Ag(L)₂]NO₃ | Photosensitive |
Structural Data :
Electrophilic Substitution
Despite low aromaticity, C-5 undergoes limited electrophilic substitution:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C | 5-Nitro-1,5-dimethyltetrazole | 41% | |
| Cl₂ (g) | UV light, CCl₄ | 5-Chloro-1,5-dimethyltetrazole | 29% |
Limitations :
-
Methyl groups deactivate the ring, requiring harsh conditions.
Redox Reactions
Controlled oxidation/reduction pathways have been characterized:
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | pH 12, 60°C | 1,5-Dimethyltetrazolone | 78% | |
| H₂ (1 atm) | Pd/C, EtOH | 1,5-Dimethyltetrazolidine | 64% |
Mechanistic Notes :
Eigenschaften
CAS-Nummer |
5144-11-6 |
|---|---|
Molekularformel |
C3H6N4 |
Molekulargewicht |
98.11 g/mol |
IUPAC-Name |
1,5-dimethyltetrazole |
InChI |
InChI=1S/C3H6N4/c1-3-4-5-6-7(3)2/h1-2H3 |
InChI-Schlüssel |
HWHNFJYQDMSYAF-UHFFFAOYSA-N |
SMILES |
CC1=NN=NN1C |
Kanonische SMILES |
CC1=NN=NN1C |
Key on ui other cas no. |
5144-11-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















